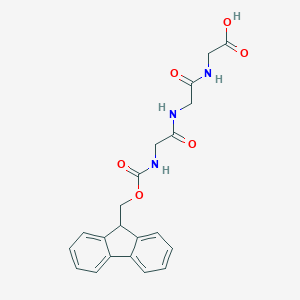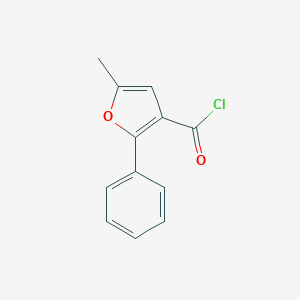
5-Methyl-2-phenylfuran-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 5-Methyl-2-phenylfuran-3-carbonyl chloride, such as various 2,3-dioxo-2,3-dihydrofurans and their derivatives, involves reaction of 1,3-dicarbonyl compounds with oxalyl halides in the presence of magnesium chloride, leading to regio- and stereospecifically the formation of (Z)-alkylidenebutenolides and 4-alkoxycarbonyl-5-aryl-2,3-dioxo-2,3-dihydrofurans (Saalfrank et al., 1991). Another method involves the efficient sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids to synthesize 4-Halo-5-hydroxyfuran-2(5H)-ones (Ma, Wu, & Shi, 2004).
Molecular Structure Analysis
The molecular structure of related compounds, like 5-(4-Chlorophenyl)-4-methoxycarbonyl-2,3-dioxo-2,3-dihydrofuran, has been determined through X-ray crystallography, revealing details about their crystalline structure and molecular geometry (Saalfrank et al., 1991).
Chemical Reactions and Properties
Compounds like 5-Methyl-2-phenylfuran-3-carbonyl chloride can undergo various chemical reactions, including electrophilic aromatic substitution, to form Cl-substituted furan or thiophene rings as described in the multi-component synthesis of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans (Sayahi et al., 2015).
Physical Properties Analysis
The synthesis and characterization of similar compounds provide insights into their physical properties, such as solubility, melting points, and crystalline structure, which are crucial for their application in synthesis and material science (Dutta, Wu, & Mascal, 2015).
Chemical Properties Analysis
The chemical properties of 5-Methyl-2-phenylfuran-3-carbonyl chloride and related compounds, including reactivity, stability, and potential reactions, can be inferred from detailed studies of their synthesis, reactions, and molecular structure. For instance, the reactivity of furan- or thiophene-2-carbonyl chloride with isocyanides and dialkyl acetylenedicarboxylates indicates the versatility of these compounds in organic synthesis (Sayahi et al., 2015).
Applications De Recherche Scientifique
Antimicrobial Activity Synthesis
One study described the synthesis of novel phenylfuro[3,2-d]pyrimidine glycosides derivatives, starting from a compound related to 5-Methyl-2-phenylfuran-3-carbonyl chloride, with anticipated antimicrobial activity (Ghoneim, El-Farargy, & Elkanzi, 2019). The synthesis process involved reactions that led to the formation of compounds whose pharmacological properties, including potential antimicrobial activity, were highlighted.
Organic Synthesis Methodologies
Another research application involved the carbonylation of aryl chlorides with oxygen nucleophiles at atmospheric pressure, presenting a mild method for preparing phenyl esters from aryl chlorides via palladium-catalyzed carbonylation (Watson, Fan, & Buchwald, 2008). This study showcases the versatility of carbonyl chloride intermediates in synthesizing a variety of carbonyl derivatives under mild conditions.
Catalysis and Reagent Development
Research on the [3 + 2] cycloaddition reaction between carbonyl ylides and alkynes to produce substituted 2,5-dihydrofurans demonstrated the role of certain catalysts and reagents in influencing reaction outcomes (Bentabed-Ababsa et al., 2012). This study exemplifies the application of 5-Methyl-2-phenylfuran-3-carbonyl chloride in facilitating specific organic transformations.
Biomass Conversion
A significant application was found in the conversion of biomass-derived materials to valuable chemical intermediates. For example, the production of 5-(chloromethyl)furan-2-carbonyl chloride from 5-(chloromethyl)furfural (CMF) demonstrates an efficient pathway to transform biomass into useful industrial chemicals (Dutta, Wu, & Mascal, 2015). This research highlights the potential of utilizing such compounds in the development of green chemistry applications.
Advanced Material Synthesis
The exploration of novel synthetic pathways to create heterocyclic compounds and functional materials also represents an important application area. For instance, the synthesis of heterocycles from arylation products of unsaturated compounds shows the utility of carbonyl chloride intermediates in constructing complex molecules with potential for material science applications (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).
Safety And Hazards
“5-Methyl-2-phenylfuran-3-carbonyl chloride” should be handled with care. It is recommended to avoid contact with skin and eyes, and not to breathe dust/fume/gas/mist/vapours/spray . It should be kept away from heat/sparks/open flames/hot surfaces and not allowed to come in contact with air or water .
Propriétés
IUPAC Name |
5-methyl-2-phenylfuran-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-8-7-10(12(13)14)11(15-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRQXXGRXBJTAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570754 |
Source


|
| Record name | 5-Methyl-2-phenylfuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenylfuran-3-carbonyl chloride | |
CAS RN |
183210-32-4 |
Source


|
| Record name | 5-Methyl-2-phenylfuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

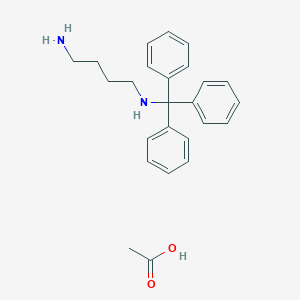
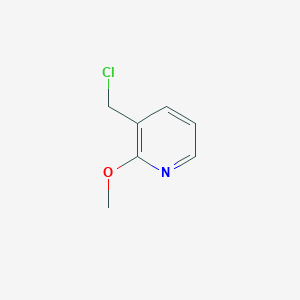
![4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine](/img/structure/B60370.png)
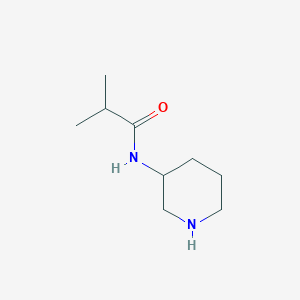
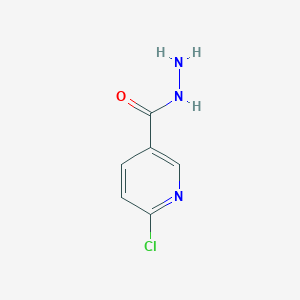
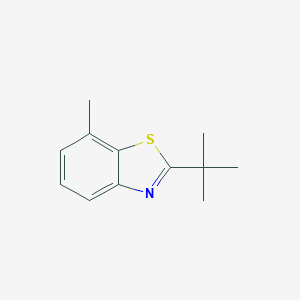
![4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one](/img/structure/B60378.png)
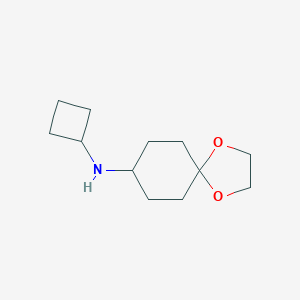
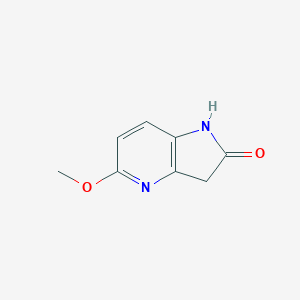
![3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B60384.png)
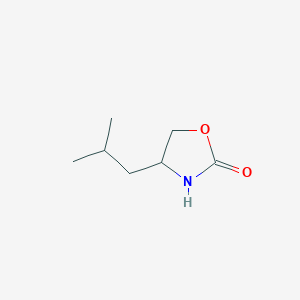
![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)
![(E)-But-2-enedioic acid;2-[(E)-(2,5-dimethyl-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-ylidene)amino]oxy-N,N-dimethylethanamine](/img/structure/B60392.png)
